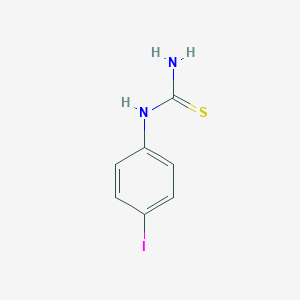

1-(4-Iodophenyl)-2-thiourea

Description

Properties

IUPAC Name |

(4-iodophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIFVFMNOLGPNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10359435 | |

| Record name | (4-iodophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18879-80-6 | |

| Record name | (4-iodophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10359435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18879-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Iodophenyl)-2-thiourea

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-(4-Iodophenyl)-2-thiourea, a molecule of interest in medicinal chemistry due to the broad biological activities of thiourea derivatives.[1]

Introduction

Thiourea and its derivatives are a versatile class of organic compounds containing the N-(C=S)-N fragment.[2] They have garnered significant attention in the field of drug discovery for their wide spectrum of pharmacological activities, including anticancer, antibacterial, antioxidant, and antiviral properties.[1][3] The presence of both hydrogen bond donors (N-H) and a hydrogen bond acceptor (C=S) allows these molecules to interact effectively with various biological targets like enzymes and proteins.[2][3]

This compound incorporates an iodine-substituted phenyl ring, a feature often explored in medicinal chemistry to enhance binding affinity or to serve as a handle for further functionalization. This document details a standard laboratory procedure for its synthesis and provides a comprehensive analysis of its structural and physicochemical properties through modern analytical techniques.

Synthesis of this compound

The synthesis of N-aryl thioureas can be achieved through several routes. A common and effective laboratory method involves the reaction of an aryl amine with an isothiocyanate precursor. The following protocol details a procedure adapted from general methods for acylthiourea synthesis, wherein an amine is reacted with an in situ generated isothiocyanate.[4][5]

Reaction Scheme

The synthesis proceeds by reacting 4-iodoaniline with ammonium thiocyanate in an acidic medium. The acid protonates the aniline, and the subsequent reaction with thiocyanate followed by rearrangement yields the target thiourea.

Reaction: 4-Iodoaniline + NH₄SCN → this compound

Experimental Protocol

Materials and Reagents:

-

4-Iodoaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-iodoaniline (0.1 mol) and 150 mL of distilled water.

-

Acidification: Slowly add concentrated hydrochloric acid (0.1 mol, approx. 8.3 mL) to the stirring suspension. Stir for 10-15 minutes until the 4-iodoaniline hydrochloride salt fully dissolves.

-

Addition of Thiocyanate: Add ammonium thiocyanate (0.12 mol) to the solution.

-

Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain reflux with continuous stirring for 4-5 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30-60 minutes. The product will precipitate out of the solution.

-

Filtration: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crude product on the filter with two portions of cold distilled water (2 x 50 mL) to remove any unreacted salts and acid.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.

-

Drying: Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical methods. The expected data are summarized below.

Physicochemical and Spectroscopic Data

| Property | Data | Reference(s) |

| Molecular Formula | C₇H₇IN₂S | [6][7] |

| Molecular Weight | 278.11 g/mol | [6][7] |

| Appearance | Solid | - |

| Melting Point | 183 °C | [7] |

| ¹H NMR (DMSO-d₆) | δ ~9.5 (s, 2H, NH₂), δ ~7.7 (d, 2H, Ar-H), δ ~7.5 (d, 2H, Ar-H) | [3][8] |

| ¹³C NMR (DMSO-d₆) | δ ~182 (C=S), δ ~138-140 (Ar C-I), δ ~120-135 (Ar C-H), δ ~90 (Ar-C) | [9][10] |

| FTIR (KBr, cm⁻¹) | ~3400-3100 (N-H stretch), ~1600 (N-H bend), ~1500 (Ar C=C), ~1300 (C=S stretch) | [3][11][12] |

| Mass Spec. (EI) | m/z 278 [M]⁺ | [13] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the iodophenyl ring, likely appearing as two sets of doublets due to symmetry. The protons of the thiourea group (-NH₂) typically appear as a broad singlet at a downfield chemical shift, which can exchange with D₂O.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum is characterized by the thiocarbonyl (C=S) carbon signal, which resonates at a very low field (around 182 ppm).[9] The aromatic carbons will appear in the typical region of 90-140 ppm, with the carbon atom bonded to iodine appearing at a higher field.

-

FTIR Spectroscopy: The infrared spectrum provides key information about the functional groups. The N-H stretching vibrations of the primary amine and amide-like groups in thiourea are observed in the 3100-3400 cm⁻¹ region.[14] The characteristic C=S (thiocarbonyl) stretching band is typically found in the 1200-1300 cm⁻¹ range.[3]

-

Mass Spectrometry: The mass spectrum should confirm the molecular weight of the compound with a molecular ion peak [M]⁺ at m/z 278.[13]

Potential Biological Significance and Signaling

Thiourea derivatives have shown significant promise as anticancer agents.[15][16] While the specific mechanism for this compound is not fully elucidated, related compounds are known to exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[15] This process is often mediated through the activation of a cascade of enzymes called caspases. Some thioureas also inhibit key signaling proteins like kinases (e.g., VEGFR-2) or modulate inflammatory pathways by reducing the secretion of cytokines like Interleukin-6 (IL-6).[15][16]

Potential Mechanism of Action: Apoptosis Induction

The diagram below illustrates a generalized pathway by which a thiourea derivative could induce apoptosis in a cancer cell, a common mechanism for cytotoxic drug candidates.

Caption: Potential apoptotic signaling pathway initiated by a thiourea derivative.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The detailed experimental protocol and tabulated analytical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The established biological potential of the thiourea scaffold suggests that this compound is a worthwhile candidate for further investigation in drug development programs, particularly in the context of oncology.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. 1-(4-Bromophenyl)-1-(4-nitrobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103044336A - Acylthiourea compound, preparation method and application thereof - Google Patents [patents.google.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]

- 9. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]

- 10. 1-(4-NITROPHENYL)-2-THIOUREA(3696-22-8) 13C NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Thiourea(62-56-6) IR Spectrum [chemicalbook.com]

- 13. tsijournals.com [tsijournals.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Chemical Properties of 1-(4-Iodophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 1-(4-Iodophenyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development. This document details its synthesis, chemical characteristics, and potential biological activities, with a focus on its role as a potential anticancer agent.

Chemical Properties and Data

This compound is an aromatic iodo- and thiourea-containing compound with the molecular formula C₇H₇IN₂S. Its chemical structure is characterized by a 4-iodophenyl group attached to a thiourea moiety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇IN₂S | N/A |

| Molecular Weight | 278.11 g/mol | N/A |

| Melting Point | 183 °C | N/A |

| Boiling Point (Predicted) | 335.2 ± 44.0 °C | N/A |

| Density (Predicted) | 1.991 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 12.78 ± 0.70 | N/A |

Table 2: Spectroscopic Data for a Structurally Related Compound: 2-((4-Methylphenoxy)methyl)-N-(2-iodophenylcarbamothioyl)benzamide [1]

| Parameter | Value |

| ¹H-NMR | 12.31 (br s, 1H, NH); 12.11 (br s, 1H, NH); 8.08 (m, 1H, H-22); 7.70 (td, ³J(F-18,20-H-19)= 10.6 Hz, ⁴J(F-21-H-19)= 7.4 Hz, 1H, H-19); 7.62 (bd, J = 7.4 Hz, 1H, H-7); 7.58 (dd, J = 1.6 Hz, J = 7.4 Hz, 1H, H-4); 7.55 (td, J = 1.4 Hz, J = 7.4 Hz, 1H, H-5); 7.46 (td, J = 1.4 Hz, J = 7.5 Hz, 1H, H-6); 7.05 (d, J = 8.6 Hz, 2H, H-11, H-13); 6.87 (d, J = 8.6 Hz, 2H, H-10, H-14); 5.26 (s, 2H, H-8); 2.21 (s, 3H, H-15) |

| ¹³C-NMR | 179.99 (C=S); 170.17 (C=O); 156.01 (C-9); 136.60 (C-3); 135.70 (C-2); 133.19 (C-12); 129.63 (C-17); 118.96 (C-18); 135.70 (C-19); 132.53 (C-20); 130.99 (C-5); 129.69 (C-11, C-13); 128.51 (C-7); 128.49 (C-22); 128.42 (C-21); 127.73 (C-6); 127.64 (C-20); 114.52 (C-10, C-14); 67.45 (C-8); 19.99 (C-15) |

| FT-IR (Thiourea general) | N-H stretching: ~3100-3400 cm⁻¹C-N stretching and N-H bending: ~1470-1600 cm⁻¹C=S stretching: ~735 cm⁻¹ |

| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ at ~278 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-aryl thioureas from the corresponding aniline and a thiocyanate source.

Materials:

-

4-Iodoaniline

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in ethanol.

-

To this solution, add concentrated hydrochloric acid (1.1 equivalents) dropwise while stirring.

-

Add ammonium thiocyanate (1.2 equivalents) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and then pour it into a beaker containing ice-cold water.

-

A precipitate of this compound will form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the product with cold water to remove any unreacted starting materials and salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product in a vacuum oven.

Characterization Methods

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, such as N-H, C=S, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and confirm its elemental composition.

-

Elemental Analysis: To determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur.

Potential Biological Activity and Signaling Pathway

Thiourea derivatives have been extensively studied for their wide range of biological activities, including anticancer properties. Many thiourea-containing compounds have been identified as potent inhibitors of various protein kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Inhibition of VEGFR-2 can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby suppressing tumor-induced angiogenesis.

The proposed mechanism of action for this compound as an anticancer agent involves the inhibition of the VEGFR-2 signaling pathway.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical routes. Based on the activity of related thiourea derivatives, it is a promising candidate for evaluation as an inhibitor of key signaling pathways implicated in cancer, such as the VEGFR-2 pathway. Further research is warranted to fully elucidate its biological activity profile and to obtain detailed analytical data to confirm its chemical properties.

References

The Core Mechanism of Action of 1-(4-Iodophenyl)-2-thiourea in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the specific compound 1-(4-Iodophenyl)-2-thiourea is limited in the current scientific literature. This guide, therefore, extrapolates its potential mechanism of action based on extensive research on structurally related halogenated phenyl-thiourea derivatives. The findings presented herein are intended to provide a foundational understanding and guide future research into this specific molecule.

Executive Summary

Thiourea derivatives have emerged as a promising class of compounds in anticancer research due to their broad spectrum of cytotoxic activities against various cancer cell lines. While the precise mechanisms of this compound are yet to be fully elucidated, studies on analogous compounds suggest a multi-faceted approach to inhibiting cancer cell proliferation. This technical guide synthesizes the current understanding of the probable mechanism of action, focusing on the induction of apoptosis, cell cycle arrest, and interference with key cellular signaling pathways. Detailed experimental protocols and quantitative data from related compounds are provided to facilitate further investigation.

Putative Mechanism of Action

Based on studies of analogous halogenated phenyl-thiourea compounds, the anticancer activity of this compound is likely attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. The presence of a halogenated phenyl ring is a common feature in many cytotoxic thiourea derivatives.

Induction of Apoptosis

Halogenated 1,3-disubstituted thiourea derivatives have been shown to be potent inducers of apoptosis in cancer cells.[1] This process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases. The pro-apoptotic activity of these compounds is a key contributor to their cytotoxic effects.

Cell Cycle Arrest

In addition to inducing apoptosis, thiourea derivatives can interfere with the normal progression of the cell cycle. This disruption prevents cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth. While the specific phase of cell cycle arrest can vary between different derivatives and cancer cell lines, this remains a critical aspect of their anticancer activity.

Quantitative Data: Cytotoxicity of Structurally Related Compounds

The following table summarizes the cytotoxic activity (IC50 values) of several 1,3-disubstituted thiourea derivatives against various human cancer cell lines. These compounds share structural similarities with this compound, particularly the presence of a halogenated phenyl group.

| Compound | Cancer Cell Line | IC50 (µM) |

| 1-(3,4-Dichlorophenyl)-3-(3-trifluoromethylphenyl)thiourea | SW480 (Colon) | 7.3 ± 1.15 |

| SW620 (Colon) | 1.5 ± 0.22 | |

| K-562 (Leukemia) | 6.3 ± 1.12 | |

| 1-(4-Chlorophenyl)-3-(3-trifluoromethylphenyl)thiourea | K-562 (Leukemia) | 10.2 ± 1.54 |

| 1-(4-Trifluoromethylphenyl)-3-(3-trifluoromethylphenyl)thiourea | SW480 (Colon) | 8.9 ± 1.02 |

| PC3 (Prostate) | 6.9 ± 1.64 |

Data extracted from a study on 1,3-disubstituted thiourea derivatives, which demonstrated significant cytotoxicity against several cancer cell lines.[1]

Key Signaling Pathways (Hypothesized)

While specific pathway analysis for this compound is not available, research on the broader class of thiourea derivatives suggests potential interference with multiple signaling cascades crucial for cancer cell survival and proliferation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer effects of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of a compound on cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

References

Biological Activity of 1-(4-Iodophenyl)-2-Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities, attracting significant interest in the field of medicinal chemistry. Among these, derivatives featuring a 1-(4-iodophenyl)-2-thiourea scaffold have shown promise as potent agents with anticancer, antimicrobial, and enzyme-inhibiting properties. The presence of the iodine atom at the para position of the phenyl ring often enhances the lipophilicity and can lead to improved pharmacological profiles. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic aspects of this compound derivatives, consolidating key quantitative data, experimental protocols, and relevant biological pathways.

Synthesis of this compound Derivatives

The general synthetic route to 1-(4-iodophenyl)-3-(substituted)thiourea derivatives is a straightforward and efficient process. The synthesis typically involves the reaction of 4-iodoaniline with a suitable isothiocyanate in an appropriate solvent.

General synthesis of this compound derivatives.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of thiourea derivatives against various cancer cell lines. While specific data for a broad range of this compound derivatives is an emerging area of research, studies on structurally similar halogenated phenylthioureas provide valuable insights into their potential anticancer effects. The mechanism of action often involves the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative halogenated phenylthiourea derivatives against various cancer cell lines. It is important to note that direct data for a comprehensive series of 1-(4-iodophenyl) derivatives is limited, and these values for related compounds serve as a predictive reference.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [1] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [1] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (chronic myelogenous leukemia) | 6.3 | [1] |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (lung cancer) | 0.2 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3][4][5]

Proposed Mechanism: Induction of Apoptosis

Halogenated thiourea derivatives have been shown to induce apoptosis in cancer cells.[1] The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways.

Proposed apoptotic pathway induced by thiourea derivatives.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The presence of a halogen, such as iodine, can enhance the antimicrobial properties of these compounds.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative thiourea derivative against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | Mycobacterium tuberculosis H37Rv | 0.49 (µM) | [1] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of the antimicrobial agent that completely inhibits the visible growth of a microorganism is determined.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Workflow for MIC determination by broth microdilution.

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, including urease and tyrosinase, which are implicated in several pathological conditions.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its activity is associated with infections by Helicobacter pylori and the formation of urinary stones.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Thiourea (Standard) | Jack Bean Urease | 21.00 ± 0.11 | [6] |

Principle: The inhibitory activity is determined by measuring the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The Berthelot method is commonly used to quantify ammonia.

Procedure:

-

Pre-incubation: Pre-incubate the enzyme (Jack Bean Urease) with various concentrations of the this compound derivative in a buffer solution.

-

Substrate Addition: Initiate the reaction by adding a solution of urea.

-

Incubation: Incubate the reaction mixture at a specific temperature for a defined period.

-

Ammonia Quantification: Stop the reaction and determine the amount of ammonia produced using the Berthelot reagent, which forms a colored indophenol complex.

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 625 nm).

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[7]

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a key role in melanin biosynthesis. Its inhibitors are of interest for the treatment of hyperpigmentation disorders.

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| Kojic Acid (Standard) | Mushroom Tyrosinase | 16.4 ± 3.53 | [8] |

| Indole-thiourea derivative 4b | Mushroom Tyrosinase | 5.9 ± 2.47 | [8] |

Principle: The inhibitory activity is measured by monitoring the enzymatic oxidation of a substrate, such as L-DOPA, to dopachrome, which is a colored product.

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing a buffer, the tyrosinase enzyme (e.g., from mushrooms), and various concentrations of the this compound derivative.

-

Substrate Addition: Initiate the reaction by adding a solution of L-DOPA.

-

Absorbance Measurement: Monitor the formation of dopachrome by measuring the increase in absorbance at a specific wavelength (e.g., 475 nm) over time using a spectrophotometer.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition. The IC50 value is then calculated from the dose-response curve.

Enzyme inhibition mechanisms for urease and tyrosinase.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. Their synthetic accessibility and diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make them attractive candidates for further investigation. This technical guide has provided a consolidated overview of the current knowledge in this area, highlighting the need for more extensive research to fully elucidate the structure-activity relationships and mechanisms of action for this specific class of compounds. The provided experimental protocols and graphical representations of workflows and pathways serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. MTT Assay [protocols.io]

- 6. Synthesis and in vitro urease inhibitory activity of N,N'-disubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Structural Properties of 1-(4-Iodophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the structural properties of 1-(4-Iodophenyl)-2-thiourea, a molecule of interest in medicinal chemistry and materials science. This document collates available crystallographic, spectroscopic, and computational data to offer a detailed understanding of its molecular architecture. Detailed experimental protocols for its synthesis and characterization are provided, alongside an exploration of its potential biological mechanisms of action, visualized through signaling pathway diagrams. While experimental data for the title compound is limited in publicly accessible databases, this guide leverages data from closely related analogs to provide a robust predictive analysis of its structural and chemical characteristics.

Introduction

Thiourea derivatives are a versatile class of organic compounds renowned for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The incorporation of a halogen atom, such as iodine, into the phenyl ring of a thiourea scaffold can significantly modulate its physicochemical properties and biological efficacy. This compound, with its potential for halogen bonding and altered lipophilicity, presents an intriguing candidate for further investigation in drug discovery and materials science. This guide aims to provide a centralized resource on its structural and chemical properties to facilitate future research and development.

Molecular Structure and Crystallography

Data Presentation: Crystallographic Data for 1-(4-Fluorophenyl)-2-thiourea

The following table summarizes the key crystallographic parameters for 1-(4-Fluorophenyl)-2-thiourea, which can be considered as an approximation for this compound. It is important to note that the larger van der Waals radius and different electronic properties of iodine compared to fluorine will induce variations in bond lengths, bond angles, and crystal packing.

| Parameter | Value[1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1384 (8) |

| b (Å) | 8.4338 (7) |

| c (Å) | 10.5334 (9) |

| β (˚) | 109.796 (2) |

| **Volume (ų) ** | 763.85 (11) |

| Z | 4 |

Table 1: Approximated Crystallographic Data for this compound based on 1-(4-Fluorophenyl)-2-thiourea.

Intermolecular Interactions: The crystal structure of phenylthiourea derivatives is typically characterized by extensive hydrogen bonding. In the case of 1-(4-Fluorophenyl)-2-thiourea, intermolecular N-H···S and N-H···F hydrogen bonds link the molecules into infinite sheets[1]. It is anticipated that this compound would exhibit similar N-H···S hydrogen bonding. Additionally, the iodine atom could participate in halogen bonding (I···S or I···N interactions), which would further influence the crystal packing.

Spectroscopic Properties

While experimental spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on the analysis of related compounds and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 9.8 | Singlet (broad) | 1H | N-H |

| ~ 7.7 | Doublet | 2H | Aromatic C-H (ortho to I) |

| ~ 7.5 | Doublet | 2H | Aromatic C-H (ortho to NH) |

| ~ 7.3 | Singlet (broad) | 2H | NH₂ |

Table 2: Predicted ¹H NMR Chemical Shifts for this compound.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~ 182 | C=S |

| ~ 139 | Aromatic C-I |

| ~ 137 | Aromatic C-NH |

| ~ 129 | Aromatic C-H |

| ~ 125 | Aromatic C-H |

| ~ 90 | Aromatic C-I |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) |

| ~ 3050 | Medium | Aromatic C-H stretching |

| ~ 1620 | Strong | N-H bending |

| ~ 1590 | Medium | C=C aromatic ring stretching |

| ~ 1500 | Strong | N-C-S asymmetric stretching |

| ~ 1350 | Strong | C=S stretching |

| ~ 1000 | Strong | C-I stretching |

| ~ 820 | Strong | p-disubstituted benzene C-H out-of-plane bending |

Table 4: Predicted FT-IR Peak Assignments for this compound.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-aryl thioureas.

Materials:

-

4-Iodoaniline

-

Ammonium thiocyanate

-

Benzoyl chloride

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol

Procedure:

Step 1: Preparation of 4-Iodophenyl isothiocyanate (in situ)

-

To a solution of 4-iodoaniline (1 equivalent) in a suitable solvent such as acetone, add an equimolar amount of ammonium thiocyanate.

-

To this mixture, add benzoyl chloride (1 equivalent) dropwise with stirring at room temperature.

-

The reaction mixture is then heated to reflux for 1-2 hours to form the intermediate N-(4-Iodophenyl)-N'-benzoylthiourea.

Step 2: Hydrolysis to this compound

-

After cooling the reaction mixture, a solution of sodium hydroxide (2 equivalents) in water is added.

-

The mixture is heated to reflux for another 1-2 hours to hydrolyze the benzoyl group.

-

The solution is then cooled and acidified with hydrochloric acid until a precipitate forms.

-

The solid product, this compound, is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.

Characterization Methods

Single-Crystal X-ray Diffraction:

-

Crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water).

-

A selected crystal is mounted on a goniometer head.

-

Data collection is performed using a diffractometer with Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 293 K).

-

The structure is solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for ¹H and 100 MHz for ¹³C.

-

The sample is dissolved in a deuterated solvent, typically DMSO-d₆ or CDCl₃.

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

FT-IR Spectroscopy:

-

The FT-IR spectrum is recorded using a spectrometer.

-

The sample is prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Potential Biological Mechanisms and Signaling Pathways

Thiourea derivatives have been shown to exhibit a range of biological activities. Two potential mechanisms of action are the inhibition of bacterial quorum sensing and the disruption of fungal cell wall biosynthesis.

Inhibition of Bacterial Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. Many thiourea derivatives have been identified as inhibitors of QS, thereby attenuating bacterial virulence.

References

An In-Depth Technical Guide to the Solubility and Stability of 1-(4-Iodophenyl)-2-thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the compound 1-(4-Iodophenyl)-2-thiourea. Due to the limited availability of specific experimental data for this particular derivative in publicly accessible literature, this document focuses on established experimental protocols for thiourea and its analogues. It further presents illustrative data and workflows to guide researchers in their own investigations.

Solubility Profile

Experimental Protocol: Static Gravimetric Method

The static gravimetric method is a reliable technique for determining the solubility of a solid compound in various solvents at different temperatures.[1]

Apparatus:

-

Jacketed crystallizer

-

Thermostatic water bath

-

Magnetic stirrer

-

Analytical balance

-

Syringe with a membrane filter (e.g., 5 µm pore size)

-

Petri dish

-

Drying oven

Procedure: [1]

-

Charging: A known mass of this compound and the selected solvent are added to the jacketed crystallizer, which is maintained at a constant temperature by the thermostatic water bath.

-

Equilibration: The solution is stirred continuously for a sufficient time (e.g., 1-2 hours) to ensure solid-liquid equilibrium is reached.[1]

-

Settling: Stirring is stopped, and the solution is allowed to settle for approximately 30 minutes, ensuring any undissolved particles sediment.[1]

-

Sampling: A sample of the supernatant (3-5 mL) is withdrawn using a syringe fitted with a filter to prevent the transfer of solid particles.[1]

-

Evaporation: The collected sample in a pre-weighed Petri dish is placed in a drying oven (e.g., at 323.15 K) until the solvent has completely evaporated.[1]

-

Weighing: The Petri dish with the solid residue is cooled to room temperature and weighed. This process is repeated until a constant weight is achieved.[1]

-

Calculation: The mole fraction solubility (x₁) can be calculated using the following equation:[2] x₁ = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂)) Where:

-

m₁ = mass of the solute (this compound)

-

m₂ = mass of the solvent

-

M₁ = molar mass of the solute

-

M₂ = molar mass of the solvent

-

This procedure is repeated at various temperatures to construct a solubility curve.

Workflow for Solubility Determination

Solubility Data

Table 1: Illustrative Solubility Data Presentation for this compound

Note: The following data is hypothetical and serves as a template for presenting experimental results. Specific values would need to be determined experimentally.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Data to be determined |

| Water | 25 | Data to be determined | Data to be determined |

Table 2: Experimental Solubility of Thiourea (Parent Compound)

For context, the solubility of the parent compound, thiourea, in various solvents is provided below. It is important to note that the introduction of the 4-iodophenyl group will significantly alter the polarity and intermolecular interactions, thus affecting the solubility profile compared to unsubstituted thiourea.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³) | Reference |

| Methanol | 283.15 - 323.15 | Increases with temperature | [2] |

| Ethanol | 283.15 - 323.15 | Increases with temperature | [2] |

| n-Propanol | 283.15 - 323.15 | Increases with temperature | [2] |

| Isopropanol | 283.15 - 323.15 | Increases with temperature | [2] |

| n-Butanol | 283.15 - 323.15 | Increases with temperature | [2] |

| Isobutanol | 283.15 - 323.15 | Increases with temperature | [2] |

| Pyridine | 290.05 - 361.45 | Increases with temperature | |

| PEG-400 | 290.05 - 361.45 | Increases with temperature | |

| DMSO | 290.05 - 361.45 | Increases with temperature | |

| Dioxane | 290.05 - 361.45 | Increases with temperature | |

| Water + Methanol | 283.15 - 313.15 | Varies with composition and temperature | [3] |

| Water + Ethanol | 283.15 - 313.15 | Varies with composition and temperature | [3] |

Stability Profile

The stability of a pharmaceutical compound under various environmental conditions is crucial for determining its shelf-life and storage requirements. Forced degradation studies are employed to identify potential degradation products and pathways.[4]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to elicit degradation.[5]

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[4]

Stress Conditions: [4]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 12 hours. Neutralize with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 12 hours, protected from light.

-

Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the stock solution solvent for analysis.

-

Photolytic Degradation: Expose the solid compound or its solution to UV light (e.g., >290 nm) and analyze at appropriate time points.

Analysis: All stressed samples, along with an unstressed control, should be analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential to separate the parent compound from any degradation products, allowing for accurate quantification of its stability.

Typical Chromatographic Conditions: [6]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often employed.

-

Solvent A: 0.1% formic acid in water.

-

Solvent B: 0.1% formic acid in acetonitrile.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 200 nm or 242 nm).[6]

-

Column Temperature: 30°C.

Sample Preparation: [6] Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol or a water/acetonitrile mixture), and filter through a 0.45 µm filter before injection.

Workflow for Stability Testing

Expected Degradation Pathways

For thiourea derivatives, the most common degradation pathways are oxidation and hydrolysis.[4]

-

Oxidation: Can lead to the formation of the corresponding urea (1-(4-Iodophenyl)-2-urea), disulfides, or various sulfur oxides.

-

Hydrolysis: Particularly under basic conditions, can also yield the urea analogue and release sulfide.

The specific degradation products of this compound would need to be identified through techniques such as LC-MS/MS.

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is sparse, the detailed protocols for solubility determination via the static gravimetric method and stability assessment through forced degradation studies and HPLC analysis offer a clear path for researchers. The provided workflows and illustrative data tables serve as practical tools for the design and execution of these critical experiments in a drug development context. The successful characterization of these properties is fundamental to advancing the potential of this compound as a therapeutic agent.

References

Potential Therapeutic Targets of 1-(4-Iodophenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Iodophenyl)-2-thiourea is a halogenated arylthiourea derivative that, based on extensive research into structurally similar compounds, holds significant promise for various therapeutic applications. This technical guide synthesizes the current understanding of the biological activities of this compound and its analogs, focusing on its potential as an anticancer and antimicrobial agent. This document outlines key therapeutic targets, summarizes available quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes pertinent biological pathways and workflows. The compiled information aims to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction

Thiourea derivatives have long been recognized for their broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The introduction of a halogen atom, such as iodine, onto the phenyl ring can significantly modulate the compound's physicochemical properties, including lipophilicity and electronic effects, which in turn can influence its biological activity and pharmacokinetic profile. This compound, while not extensively studied as a standalone agent, belongs to a well-researched class of phenylthioureas. This guide extrapolates from the available data on analogous compounds to highlight the most probable therapeutic targets and mechanisms of action for this compound.

Potential Therapeutic Targets

Based on the biological evaluation of structurally related halogenated phenylthiourea derivatives, the primary therapeutic targets for this compound are likely to be in the areas of oncology and infectious diseases.

Anticancer Targets

Thiourea derivatives have demonstrated potent activity against a variety of cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

-

Receptor Tyrosine Kinases (RTKs): Many thiourea-containing compounds act as inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).[1] These receptors are pivotal in tumor angiogenesis and cell growth. The phenylthiourea scaffold can effectively compete for the ATP-binding site of these kinases.

-

Intracellular Signaling Pathways: Disruption of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, is a common consequence of RTK inhibition by thiourea derivatives.

-

Apoptosis Induction: Several studies have shown that halogenated phenylthioureas can induce apoptosis in cancer cells, suggesting an interference with the intrinsic or extrinsic apoptotic pathways.[2]

Antimicrobial Targets

The antimicrobial potential of thiourea derivatives has been demonstrated against a range of pathogens, with a notable focus on Mycobacterium tuberculosis.

-

Mycobacterial Enzymes: Phenylthiourea analogs have been identified as having activity against both replicating and intracellular Mycobacterium tuberculosis.[3] While the exact mechanism for many derivatives is still under investigation, potential targets include enzymes essential for the mycobacterial cell wall synthesis or metabolic pathways. One study on the thiourea drug isoxyl identified the Δ9-stearoyl desaturase (DesA3) as its specific target, an enzyme involved in oleic acid synthesis.[4]

-

Bacterial Cell Integrity: Some thiourea derivatives have been shown to disrupt the cell wall integrity of bacteria, leading to cell death.[4]

Quantitative Data

The following tables summarize the biological activity of thiourea derivatives that are structurally related to this compound. This data provides a strong rationale for investigating the specific activity of the iodo-substituted compound.

Table 1: Cytotoxicity of Halogenated Phenylthiourea Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 1.5 | [2] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (primary colon cancer) | 9.0 | [1] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (chronic myelogenous leukemia) | 6.3 | [1] |

| 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (metastatic colon cancer) | 9.4 | [2] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (colon cancer) | 1.11 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (liver cancer) | 1.74 | [5] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF7 (breast cancer) | 7.0 | [5] |

Table 2: Antitubercular Activity of Phenylthiourea Analogs

| Compound | Target | IC50 (µM) | Reference |

| Phenylthiourea analog 1 | Intracellular M. tuberculosis | 0.4 | [3] |

| Phenylthiourea analog 2 | Intracellular M. tuberculosis | 0.3 | [3] |

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | M. tuberculosis H37Rv | 0.49 | [6] |

| 1-(4-fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | INH-resistant M. tuberculosis | 0.49 | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of thiourea derivatives.

General Synthesis of this compound

A common method for the synthesis of N-arylthioureas involves the reaction of an aryl isothiocyanate with an amine. For this compound, this would typically involve the reaction of 4-iodophenyl isothiocyanate with ammonia. An alternative and frequently used laboratory synthesis involves the reaction of 4-iodoaniline with a source of thiocyanate, such as ammonium thiocyanate, in the presence of an acid catalyst.[7]

-

Materials: 4-iodoaniline, ammonium thiocyanate, hydrochloric acid, ethanol, water.

-

Procedure:

-

Dissolve 4-iodoaniline in ethanol.

-

Add a solution of ammonium thiocyanate in water to the reaction mixture.

-

Add concentrated hydrochloric acid dropwise while stirring.

-

Reflux the mixture for several hours.

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[7]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Materials: Human cancer cell lines (e.g., HCT116, MCF-7, HepG2), Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

-

In Vitro Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA)

This colorimetric assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

-

Materials: Mycobacterium tuberculosis H37Rv strain, Middlebrook 7H9 broth, oleic acid-albumin-dextrose-catalase (OADC) supplement, Alamar Blue reagent, 96-well plates.

-

Procedure:

-

Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC.

-

Prepare serial dilutions of this compound in a 96-well plate.

-

Add the bacterial suspension to each well. Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add Alamar Blue solution to each well and re-incubate for 24 hours.

-

Observe the color change from blue (no growth) to pink (growth).

-

The MIC is defined as the lowest concentration of the compound that prevents the color change.[6]

-

Enzyme Inhibition Assay (e.g., Tyrosinase Inhibition)

Phenylthiourea and its derivatives are known inhibitors of tyrosinase, a key enzyme in melanin synthesis.

-

Materials: Mushroom tyrosinase, L-DOPA (3,4-dihydroxyphenylalanine), phosphate buffer (pH 6.8), 96-well plate.

-

Procedure:

-

Prepare solutions of mushroom tyrosinase and L-DOPA in phosphate buffer.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the test compound solution and the tyrosinase solution. Pre-incubate for 10 minutes at room temperature.

-

Initiate the enzymatic reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

-

Calculate the percentage of enzyme inhibition and determine the IC50 value.[8]

-

Visualizations

The following diagrams illustrate key concepts related to the synthesis and potential mechanisms of action of this compound.

Caption: General workflow for the synthesis of this compound.

Caption: Postulated anticancer mechanism of action for this compound.

Caption: Potential antitubercular mechanism of action for this compound.

Conclusion and Future Directions

While direct and extensive research on this compound is currently limited, the wealth of data on structurally similar halogenated phenylthioureas provides a strong foundation for predicting its therapeutic potential. The evidence strongly suggests that this compound is a promising candidate for further investigation as both an anticancer and an antitubercular agent.

Future research should focus on:

-

The definitive synthesis and characterization of this compound.

-

Comprehensive in vitro screening against a broad panel of cancer cell lines and microbial pathogens, including drug-resistant strains.

-

In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by the compound.

-

Preclinical in vivo studies to evaluate its efficacy, toxicity, and pharmacokinetic profile.

This technical guide serves as a starting point to encourage and facilitate further exploration into the therapeutic applications of this compound, a compound with considerable potential in the landscape of modern drug discovery.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Cytotoxicity of 1-(4-Iodophenyl)-2-thiourea on Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxic effects of 1-(4-Iodophenyl)-2-thiourea and related thiourea derivatives on various human cell lines. While specific data for this compound is limited in publicly available research, this document synthesizes findings from closely related halogenated thiourea compounds to infer its potential cytotoxic profile and mechanisms of action. The guide includes detailed experimental protocols for key cytotoxicity assays and visual representations of relevant biological pathways and experimental workflows.

Introduction to Thiourea Derivatives in Cancer Research

Thiourea derivatives represent a class of organic compounds with a wide range of biological activities, including anticancer properties.[1][2][3][4] The presence of both hydrogen bond donors and acceptors in their structure allows for interactions with various biological targets, potentially leading to the inhibition of cancer cell growth and induction of apoptosis.[1] The substitution pattern on the phenyl ring of thiourea compounds significantly influences their cytotoxic potency.[1] Halogenated derivatives, in particular, have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[5][6]

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various thiourea derivatives, including those with halogen substitutions, on different human cancer cell lines. This data provides a comparative basis for estimating the potential efficacy of this compound.

Table 1: IC50 Values of Halogenated Thiourea Derivatives in Human Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-(3-Iodophenyl)-thiourea derivative (ATX 11) | HK-1 (Nasopharyngeal Carcinoma) | 4.7 ± 0.7 | [6] |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 2) | SW480 (Colon Cancer) | 7.3 ± 0.81 | [5] |

| SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 | [5] | |

| PC3 (Prostate Cancer) | 4.6 ± 0.65 | [5] | |

| K-562 (Chronic Myelogenous Leukemia) | 8.9 ± 1.12 | [5] | |

| 1-(4-Chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 9) | SW620 (Metastatic Colon Cancer) | 7.6 ± 1.75 | [5] |

| 1,1'-(1,3-Phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) (Compound 24) | MOLT-3 (T-cell Acute Lymphoblastic Leukemia) | 1.62 | [7] |

| Cisplatin (Reference Drug) | HK-1 (Nasopharyngeal Carcinoma) | 8.9 ± 1.9 | [6] |

Table 2: Apoptosis Induction by Thiourea Derivatives

| Compound/Derivative | Cell Line | Assay | Result | Reference |

| 1-(3,4-Dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 2) | SW480 (Colon Cancer) | Annexin V-FITC/PI | 95% ± 1.5% late apoptotic cells | [5] |

| SW620 (Metastatic Colon Cancer) | Annexin V-FITC/PI | 99% ± 0.5% late apoptotic cells | [5] | |

| K-562 (Chronic Myelogenous Leukemia) | Annexin V-FITC/PI | 73% ± 2.0% late apoptotic cells | [5] | |

| 1-(4-(Trifluoromethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)thiourea (Compound 8) | SW480 (Colon Cancer) | Annexin V-FITC/PI | 97% ± 1.2% late apoptotic cells | [5] |

Experimental Protocols

This section provides detailed methodologies for standard in vitro assays used to evaluate the cytotoxicity of chemical compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11][12][13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.[11][14] Incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).[8] Include untreated cells as a negative control.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10][11]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9][10] Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9][10]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells.

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[14][15][16][17][18]

Protocol:

-

Cell Culture and Treatment: Culture cells and treat with the test compound as described for the MTT assay. Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[16][18]

-

Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) and carefully transfer the cell-free supernatant to a new 96-well plate.[14]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a catalyst and a dye solution.[14] Add the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

-

Stop Reaction and Measure Absorbance: Add a stop solution to each well and measure the absorbance at a wavelength of 490 nm.[17]

-

Calculation: Determine the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the controls.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22] Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[19][20]

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[19][21]

-

Incubation: Incubate the cells for 5-15 minutes at room temperature in the dark.[21]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.[21]

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 16. LDH cytotoxicity assay [protocols.io]

- 17. cellbiologics.com [cellbiologics.com]

- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. assets.fishersci.com [assets.fishersci.com]

- 21. static.igem.org [static.igem.org]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1-(4-Iodophenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(4-Iodophenyl)-2-thiourea, a compound of interest in medicinal chemistry and materials science. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a comprehensive structural elucidation of this molecule is presented. This document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel thiourea derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on the known spectral data of its constituent moieties, 4-iodoaniline and thiourea, as well as data from analogous N-aryl thiourea compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 9.5 - 10.0 | Singlet (broad) | 1H | N-H (adjacent to phenyl) |

| ~ 7.7 - 7.8 | Doublet | 2H | Ar-H (ortho to Iodo) |

| ~ 7.2 - 7.3 | Doublet | 2H | Ar-H (ortho to NH) |

| ~ 7.0 - 7.5 | Singlet (broad) | 2H | NH₂ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 180 - 185 | C=S (Thiourea) |

| ~ 138 - 142 | Ar-C (C-NH) |

| ~ 137 - 139 | Ar-C (ortho to Iodo) |

| ~ 120 - 125 | Ar-C (ortho to NH) |

| ~ 90 - 95 | Ar-C (C-I) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | N-H Stretching (NH and NH₂) |

| ~ 3150 | Medium | Aromatic C-H Stretching |

| ~ 1600 | Medium | N-H Bending |

| ~ 1580 | Strong | C=C Aromatic Ring Stretching |

| ~ 1480 | Strong | C-N Stretching |

| ~ 1300 | Medium | C=S Stretching |

| ~ 820 | Strong | para-disubstituted C-H Bending |

| ~ 500 | Medium | C-I Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 294 | [M]⁺ (Molecular Ion) |

| 219 | [C₆H₆IN]⁺ |

| 167 | [M - I]⁺ |

| 92 | [C₆H₆N]⁺ |

| 76 | [CSN₂H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Synthesis of this compound

A common synthetic route involves the reaction of 4-iodoaniline with an isothiocyanate source.

-

Dissolve 4-iodoaniline (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran.

-

Add a solution of ammonium thiocyanate (1.2 equivalents) in the same solvent.

-

To this mixture, add benzoyl chloride (1.1 equivalents) dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Scan the region from 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol) for electrospray ionization (ESI).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition (EI Mode):

-

Use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

-

Data Acquisition (ESI Mode):

-

Optimize the spray voltage and other source parameters for maximum signal intensity.

-

Acquire the spectrum in positive ion mode.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationships within the molecule.

Caption: Experimental workflow for synthesis and analysis.

Caption: Key structural components of the molecule.

Exploring the Antioxidant Potential of 1-(4-Iodophenyl)-2-thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract